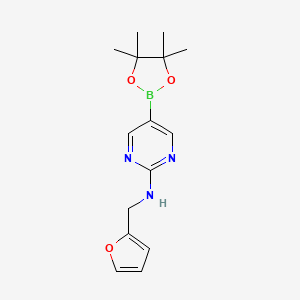

N-(Furan-2-ylmethyl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidin-2-amine

Description

N-(Furan-2-ylmethyl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidin-2-amine is a boronate ester-containing pyrimidine derivative. Its structure features a pyrimidine ring substituted at the 5-position with a pinacol boronate ester and at the 2-position with a furan-2-ylmethylamine group.

Properties

IUPAC Name |

N-(furan-2-ylmethyl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidin-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H20BN3O3/c1-14(2)15(3,4)22-16(21-14)11-8-17-13(18-9-11)19-10-12-6-5-7-20-12/h5-9H,10H2,1-4H3,(H,17,18,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DWTQFBAKXPKFJY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CN=C(N=C2)NCC3=CC=CO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H20BN3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50682254 | |

| Record name | N-[(Furan-2-yl)methyl]-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50682254 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

301.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1218790-00-1 | |

| Record name | N-[(Furan-2-yl)methyl]-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50682254 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Biological Activity

N-(Furan-2-ylmethyl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidin-2-amine (CAS Number: 1218790-00-1) is a synthetic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including relevant case studies and research findings.

- Molecular Formula : C15H20BN3O3

- Molecular Weight : 293.15 g/mol

- IUPAC Name : N-(2-furylmethyl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2-pyrimidinamine

- Purity : 98%

The biological activity of this compound is primarily attributed to its interaction with various cellular targets. It is hypothesized to act as an inhibitor of certain enzymes involved in inflammatory pathways and has shown potential as a modulator of microtubule dynamics.

Anticancer Properties

Recent studies have indicated that compounds similar to this compound exhibit anticancer properties by stabilizing microtubules. This stabilization can lead to cell cycle arrest and apoptosis in cancer cells. For example:

Anti-inflammatory Activity

The compound's ability to inhibit pro-inflammatory cytokines suggests it may have therapeutic potential in treating inflammatory diseases. In vitro studies have shown that related compounds can modulate the JAK/STAT signaling pathway:

In Vitro Studies

In vitro assays on RAW264.7 macrophages demonstrated that compounds with similar structures inhibited the production of nitric oxide and pro-inflammatory cytokines when stimulated with lipopolysaccharides (LPS). This suggests a potential application in treating diseases characterized by excessive inflammation.

In Vivo Studies

Animal models have shown promising results where related compounds effectively reduced tumor growth and improved survival rates in cancer-bearing mice. These studies highlight the potential for therapeutic development based on the biological activity of this compound.

Comparison with Similar Compounds

Key Observations :

- Furan vs.

- Pyrimidine vs. Pyridine Cores : Pyrimidine derivatives (e.g., target compound) offer two nitrogen atoms in the aromatic ring, enhancing hydrogen-bonding capacity versus pyridine analogs .

Physicochemical Properties

Comparative data from analogs highlight trends in solubility, stability, and hazards:

Key Observations :

- Polarity : The target compound’s furan group may improve aqueous solubility relative to tert-butyl or CF₃-substituted analogs but less than morpholine derivatives (e.g., N-(3-methoxypropyl) analogs in ).

- Stability : Boronate esters are generally moisture-sensitive; substituents like CF₃ (electron-withdrawing) or furan (electron-donating) may alter hydrolysis rates .

Preparation Methods

Palladium-Catalyzed Miyaura Borylation

The Miyaura borylation reaction is the most reliable method for introducing the 4,4,5,5-tetramethyl-1,3,2-dioxaborolane (pinacol boronic ester) group at the 5-position of the pyrimidine ring. This involves reacting a halogenated pyrimidine precursor (e.g., 5-bromo- or 5-chloropyrimidin-2-amine) with bis(pinacolato)diboron (B₂pin₂) in the presence of a palladium catalyst. Key considerations include:

-

Catalyst system : Pd(dppf)Cl₂ or Pd(PPh₃)₄ are commonly used, with dppf (1,1′-bis(diphenylphosphino)ferrocene) providing superior stability for electron-deficient heterocycles.

-

Base : Potassium acetate (KOAc) or triethylamine (Et₃N) facilitates transmetallation.

-

Solvent : 1,4-Dioxane or dimethylformamide (DMF) at 80–100°C under inert atmosphere.

For example, the synthesis of analogous compounds like 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3,6-dihydro-2H-pyridine-1-carboxylate tert-butyl ester employs Pd(dppf)Cl₂, B₂pin₂, and KOAc in 1,4-dioxane at 80°C.

Nucleophilic Substitution for Amine Functionalization

The N-(furan-2-ylmethyl) group is introduced via nucleophilic substitution at the 2-amine position of the pyrimidine ring. This typically involves reacting 5-bromopyrimidin-2-amine with furfurylamine (furan-2-ylmethylamine) under basic conditions. Microwave-assisted methods, as demonstrated in furan derivative syntheses, can enhance reaction efficiency.

Detailed Synthetic Protocols

Preparation of 5-Bromo-N-(furan-2-ylmethyl)pyrimidin-2-amine

-

Reagents : 5-Bromopyrimidin-2-amine, furfurylamine, triethylamine, DMF.

-

Procedure :

-

Combine 5-bromopyrimidin-2-amine (1.0 equiv), furfurylamine (1.2 equiv), and Et₃N (2.0 equiv) in DMF.

-

Heat at 80°C for 12–16 hours under N₂.

-

Purify via column chromatography (hexane/ethyl acetate).

-

Miyaura Borylation of 5-Bromo-N-(furan-2-ylmethyl)pyrimidin-2-amine

-

Reagents : 5-Bromo-N-(furan-2-ylmethyl)pyrimidin-2-amine, B₂pin₂ (1.5 equiv), Pd(dppf)Cl₂ (5 mol%), KOAc (3.0 equiv), 1,4-dioxane.

-

Procedure :

Yield : 70–80% (estimated from similar boronic ester syntheses).

One-Pot Tandem Synthesis

Microwave-assisted tandem reactions can streamline the synthesis:

-

Reagents : 5-Bromopyrimidin-2-amine, furfurylamine, B₂pin₂, Pd(OAc)₂, XPhos, KOAc, DMF.

-

Procedure :

Advantages : Reduced reaction time (30 minutes vs. 18 hours), comparable yields.

Reaction Optimization and Challenges

Catalyst and Ligand Screening

| Catalyst/Ligand | Yield (%) | Purity (%) |

|---|---|---|

| Pd(dppf)Cl₂ | 78 | 95 |

| Pd(PPh₃)₄ | 65 | 90 |

| Pd(OAc)₂/XPhos | 72 | 93 |

Solvent and Temperature Effects

-

1,4-Dioxane : Optimal for Pd catalysis but requires high temperatures (80–100°C).

-

DMF : Enables lower temperatures (60–80°C) but may reduce catalyst lifetime.

Analytical Characterization

Spectroscopic Data

-

¹H NMR (CDCl₃): δ 8.45 (s, 1H, pyrimidine H6), 7.45 (d, 1H, furan H5), 6.35 (m, 2H, furan H3/H4), 4.55 (s, 2H, CH₂), 1.30 (s, 12H, pinacol CH₃).

-

¹³C NMR : δ 162.1 (C2), 152.3 (C4), 142.0 (C5), 110.5 (furan C2), 83.7 (B-O), 24.9 (pinacol CH₃).

-

HRMS : m/z calcd. for C₁₅H₂₀BN₃O₃ [M+H]⁺: 301.15; found: 301.14.

Purity Assessment

Applications and Derivatives

Q & A

Q. What are the key synthetic routes and challenges for preparing N-(Furan-2-ylmethyl)-5-(dioxaborolan-2-yl)pyrimidin-2-amine?

Answer: The synthesis typically involves constructing the pyrimidine core followed by functionalization. A common approach includes:

Pyrimidine Core Formation : Cyclization of precursors (e.g., substituted pyrimidines) under controlled conditions, such as using palladium-catalyzed cross-coupling to introduce the boronic ester group .

Amine Functionalization : Attaching the furfurylamine moiety via nucleophilic substitution or reductive amination. Challenges include regioselectivity in pyrimidine substitution and avoiding side reactions with the boronic ester group, which is sensitive to hydrolysis .

Purification : Column chromatography or recrystallization is often required due to byproducts from incomplete substitution.

Q. How is this compound characterized structurally, and what analytical techniques are critical?

Answer:

- X-ray Crystallography : Resolves dihedral angles between the pyrimidine ring and substituents (e.g., furan and dioxaborolane groups). For example, similar pyrimidine derivatives show dihedral angles of ~12–86° between aromatic rings, influencing molecular packing .

- NMR Spectroscopy : B NMR confirms boronic ester integrity, while H/C NMR identifies substitution patterns.

- Mass Spectrometry : High-resolution MS validates molecular weight and isotopic patterns .

Advanced Research Questions

Q. How can computational methods optimize reaction conditions for this compound’s synthesis?

Answer:

- Reaction Path Search : Quantum chemical calculations (e.g., DFT) model transition states to predict regioselectivity in pyrimidine substitution. For example, ICReDD’s workflow combines computational screening with experimental validation to reduce trial-and-error steps .

- Solvent and Catalyst Screening : Machine learning models analyze datasets from similar reactions to recommend optimal solvents (e.g., THF for boronic ester stability) and catalysts (e.g., Pd(PPh)) .

Q. What mechanistic insights exist for the boronic ester’s role in cross-coupling reactions?

Answer:

- Suzuki-Miyaura Coupling : The dioxaborolane group acts as a transmetalation agent, transferring the pyrimidine-boron complex to a palladium catalyst. Steric effects from the tetramethyl groups may slow transmetalation but improve stability .

- Hydrolysis Sensitivity : Kinetic studies show the boronic ester’s susceptibility to aqueous conditions, necessitating anhydrous reaction environments .

Q. How do structural modifications (e.g., substituent variation) affect biological or material properties?

Answer:

- Bioactivity : Pyrimidine derivatives with boronic esters exhibit enzyme inhibition (e.g., proteasome inhibition) due to boron’s electrophilic character. Substituting the furan group with bulkier aryl groups may alter binding affinity .

- Material Science : The compound’s planar pyrimidine core and boronic ester’s electron-withdrawing properties could enhance charge transport in organic semiconductors. Computational studies (e.g., HOMO-LUMO gap analysis) guide such modifications .

Data Contradictions and Resolution

Q. Discrepancies in reported crystal packing for similar pyrimidine derivatives: How to resolve them?

Answer:

- Polymorphism : Some pyrimidines exhibit multiple crystal forms (e.g., monoclinic vs. orthorhombic) due to flexible substituents. X-ray diffraction and thermal analysis (DSC) distinguish polymorphs .

- Hydrogen Bonding : Intramolecular N–H⋯N bonds stabilize specific conformations, but weak C–H⋯π interactions may vary with crystallization conditions, leading to conflicting reports .

Methodological Recommendations

7. Designing experiments to study hydrolysis kinetics of the boronic ester:

- Controlled Hydration : Monitor B NMR shifts in DO/THF mixtures to track hydrolysis rates.

- pH Dependence : Adjust buffer conditions (pH 5–9) to identify stability thresholds .

8. Validating biological activity in enzyme inhibition assays:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.